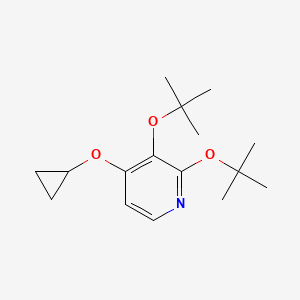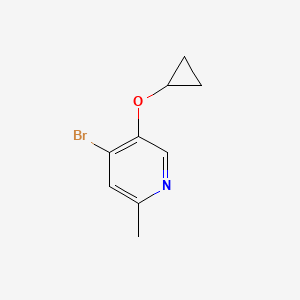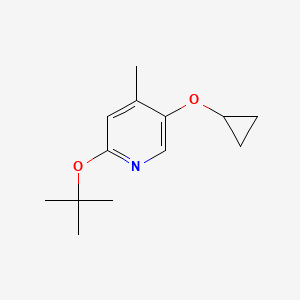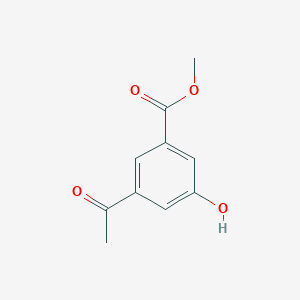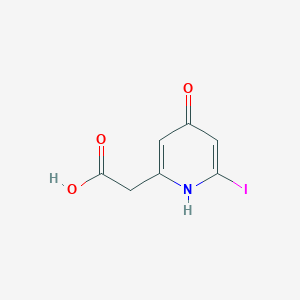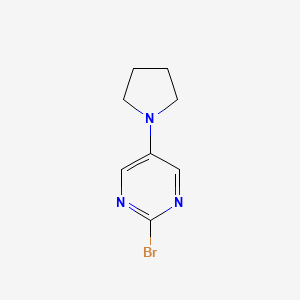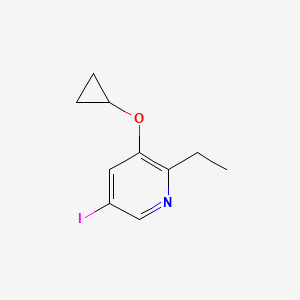
3-Cyclopropoxy-2-ethyl-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-ethyl-5-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO It is a derivative of pyridine, featuring a cyclopropoxy group at the third position, an ethyl group at the second position, and an iodine atom at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-5-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxy-2-ethylpyridine using iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective iodination at the fifth position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced catalytic systems to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-ethyl-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium or nickel catalysts are often used in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-ethyl-5-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopyridine: A simpler iodinated pyridine derivative with different substitution patterns.
3-Iodopyridine: Another iodinated pyridine with the iodine atom at the third position.
4-Iodopyridine: Iodinated at the fourth position, offering different reactivity and applications.
Uniqueness
3-Cyclopropoxy-2-ethyl-5-iodopyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific synthetic and research applications, distinguishing it from other iodopyridine derivatives.
Propiedades
Fórmula molecular |
C10H12INO |
|---|---|
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-ethyl-5-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4H2,1H3 |
Clave InChI |
YBKZSTXZUIBBGC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=N1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



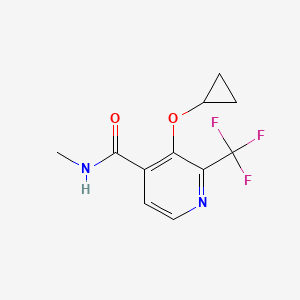
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
